molecular formula C10H7F3O4 B11091207 3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one

3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one

Cat. No.: B11091207
M. Wt: 248.15 g/mol
InChI Key: SARSNDWXBYQAOO-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a methoxy group attached to a benzofuran ring. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxybenzaldehyde, trifluoromethyl ketone, and methanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of 3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It can be used as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methoxybenzofuran: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-Hydroxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one: Lacks the methoxy group, affecting its reactivity and bioactivity.

    5-Methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one: Lacks the hydroxy group, altering its chemical behavior.

Uniqueness

The presence of both the trifluoromethyl and methoxy groups in 3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2-one

InChI

InChI=1S/C10H7F3O4/c1-16-5-2-3-7-6(4-5)9(15,8(14)17-7)10(11,12)13/h2-4,15H,1H3

InChI Key

SARSNDWXBYQAOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C2(C(F)(F)F)O

Origin of Product

United States

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